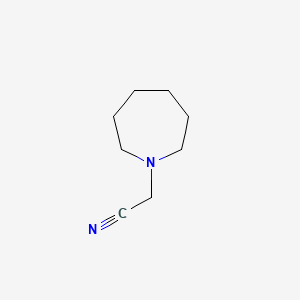

Hexahydro-1H-azepine-1-acetonitrile

Übersicht

Beschreibung

Hexahydro-1H-azepine-1-acetonitrile is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

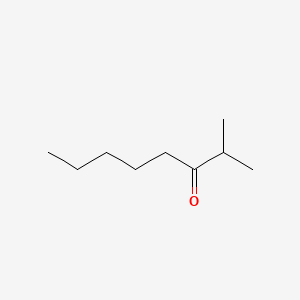

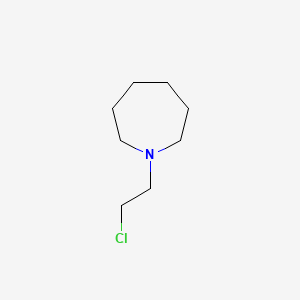

Solvent Effects in Aromatic Nucleophilic Substitution

- Hexahydro-1H-azepine-1-acetonitrile plays a role in the study of solvent effects on the kinetics of reactions involving aromatic nucleophilic substitution. In a specific study, its interaction with 1-fluoro-2,6-dinitrobenzene in various solvent mixtures was analyzed, highlighting the influence of solvent properties like dipolarity/polarizability, hydrogen-bond donor acidity, and hydrogen-bond acceptor basicity on reaction rates (Mancini et al., 2002).

Reactions with Palladium(II) Acetate

- The compound undergoes chemical reactions with palladium(II) acetate in different solvents, leading to the formation of various substances such as mucondialdehyde and dihydroazepine derivatives. This illustrates its reactivity and potential applications in organic synthesis (Saito et al., 1990).

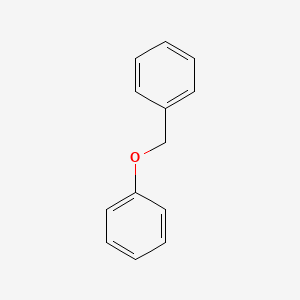

In Photolysis Reactions

- It is involved in photolysis reactions, as observed in the pyrolysis of certain thionocarbonates, leading to the formation of compounds like 1-benzyl-4-phenoxyhexahydro-1H-azepine. This indicates its utility in photochemical studies and the exploration of reaction pathways (Sakanoue et al., 1990).

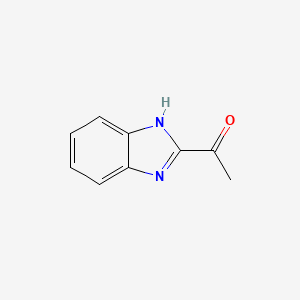

In the Synthesis of Tricyclic Epines

- It's used in synthesizing tricyclic epines, highlighting its significance in the development of compounds with potential central nervous system activity. This research opens avenues for creating neurologically active pharmaceuticals (Steiner et al., 1986).

Role in the Formation of Azepines and Anilines

- Studies show its involvement in the formation of azepines and anilines through pyrene-sensitized photolysis, demonstrating its applicability in complex organic reactions and synthesis pathways (Murata et al., 1995).

Application in Radiopharmaceuticals

- It is also utilized in the synthesis of radiolabeled compounds for residue and metabolism studies, indicating its importance in the field of radiochemistry and pharmacology (Gutman et al., 1966).

In Synthesis of Novel Compounds

- Its use in synthesizing novel compounds like 1-phenyl-and 1-pyridyl-3-pyridoazepines through reductive cyclization of diarylacetonitriles highlights its versatility in the creation of new chemical entities with potential medicinal value (Fuente et al., 2009).

Safety and Hazards

Zukünftige Richtungen

There is ongoing interest in the synthesis of seven-membered heterocycles, including azepines like Hexahydro-1H-azepine-1-acetonitrile . This interest is driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, and reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-5-8-10-6-3-1-2-4-7-10/h1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKGIEVCPHMZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203183 | |

| Record name | 1H-Azepine-1-acetonitrile, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54714-50-0 | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54714-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054714500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54714-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Azepine-1-acetonitrile, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1H-azepine-1-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDRO-1H-AZEPINE-1-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF3UXM6BK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

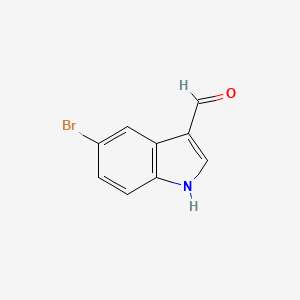

Synthesis routes and methods

Procedure details

Q1: What are the key conformational characteristics of azepan-1-ylacetonitrile?

A1: Azepan-1-ylacetonitrile, possessing a flexible seven-membered ring structure, exhibits multiple conformational forms separated by low energy barriers. [] The research utilized computational methods to analyze the six most stable conformers, revealing insights into their relative energies and structural preferences.

Q2: How was the enthalpy of formation of azepan-1-ylacetonitrile determined experimentally, and how do these findings compare to computational predictions?

A2: The study employed a combined experimental and computational approach to determine the gas-phase standard enthalpy of formation of azepan-1-ylacetonitrile at 298.15 K. Experimentally, combustion calorimetry yielded the enthalpy of formation in the liquid phase, while Calvet microcalorimetry provided the enthalpy of vaporization. These values were then used to derive the gas-phase enthalpy of formation. [] Notably, these experimental findings were corroborated by computational calculations, lending further credence to the accuracy of the determined thermodynamic parameters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)